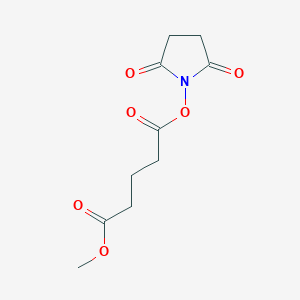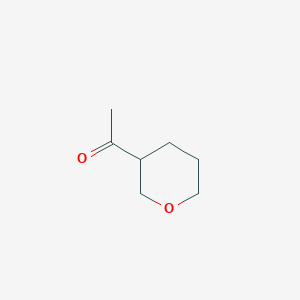![molecular formula C10H11NO4 B1422771 4-[(Carboxymethyl)(methyl)amino]benzoic acid CAS No. 883290-81-1](/img/structure/B1422771.png)
4-[(Carboxymethyl)(methyl)amino]benzoic acid
Overview
Description
Scientific Research Applications
Biological Activity of Carboxylic Acids
A comprehensive review of natural carboxylic acids from plants explored their structural differences and the consequent effects on biological activities, such as antioxidant, antimicrobial, and cytotoxic properties. The review found relationships between the molecular structure of the acids and their bioactivity, offering a basis for understanding and harnessing these compounds for various scientific and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Carboxymethyl Chitosan in Biomedical Applications
A detailed review outlined the developments in carboxymethyl chitosan-based biomedical applications. Carboxymethyl chitosan, with its improved solubility, biocompatibility, and other enhanced properties, has emerged as a significant material in various biomedical fields, including drug delivery, bioimaging, biosensors, and gene therapy. The review focused on the preparation methods, physicochemical properties, and the extensive application potential of carboxymethyl chitosan in the biomedical sector (Upadhyaya et al., 2013).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The review highlights the challenge posed by carboxylic acids in microbial bioprocesses, particularly their inhibitory effects on microbes such as E. coli and S. cerevisiae, which are commonly used for fermentative production. It emphasized the need for metabolic engineering strategies to enhance microbial robustness against carboxylic acid inhibition. The paper provides a thorough understanding of the mechanisms through which these acids impact microbial cells, offering insights that can aid in the design of more robust and efficient microbial strains for industrial applications (Jarboe et al., 2013).
Mechanism of Action
Target of Action
Similar compounds like 4-(aminomethyl)benzoic acid have been reported to have potent agonistic activity on gpr54, a g protein-coupled receptor .
Action Environment
The compound is a solid with a density of 1.244g/cm3. It has a melting point of 160-162°C (lit.) and a boiling point of 321.6ºC at 760mmHg. It should be stored in a cool, ventilated warehouse. The storage temperature should not exceed 37°C. It should be kept separate from oxidants and food chemicals, and mixed storage should be avoided. The container should be kept sealed and away from fire and heat sources .
properties
IUPAC Name |
4-[carboxymethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(6-9(12)13)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOSPZLSDWROKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)











![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)